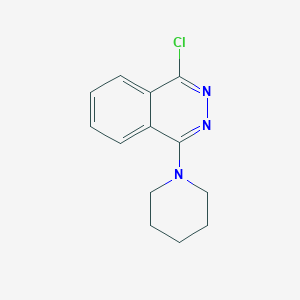

1-Chloro-4-piperidin-1-yl-phthalazine

Description

BenchChem offers high-quality 1-Chloro-4-piperidin-1-yl-phthalazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-piperidin-1-yl-phthalazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-4-piperidin-1-ylphthalazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-12-10-6-2-3-7-11(10)13(16-15-12)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHRIJILPSVIKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Chloro-4-piperidin-1-yl-phthalazine CAS 314035-82-0 chemical properties

This technical guide provides an in-depth analysis of 1-Chloro-4-(piperidin-1-yl)phthalazine (CAS 314035-82-0), a critical heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients, particularly poly(ADP-ribose) polymerase (PARP) inhibitors and VEGFR kinase inhibitors.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

1-Chloro-4-(piperidin-1-yl)phthalazine represents a "privileged scaffold" in medicinal chemistry—a structure capable of providing ligands for diverse biological targets. It features a phthalazine core (a benzopyridazine) asymmetrically substituted with a piperidine ring and a reactive chlorine atom. This asymmetry is the key to its utility, allowing for sequential, regioselective functionalization.

Core Identifiers

| Property | Detail |

| CAS Registry Number | 314035-82-0 |

| IUPAC Name | 1-Chloro-4-(piperidin-1-yl)phthalazine |

| Molecular Formula | C₁₃H₁₄ClN₃ |

| Molecular Weight | 247.72 g/mol |

| SMILES | Clc1nnc(N2CCCCC2)c3ccccc13 |

| Structure Description | A fused bicyclic aromatic system (phthalazine) with a chloro group at C1 and a piperidinyl group at C4.[1][2][3][4][5][6][7] |

Physicochemical Properties[4]

-

Appearance: Typically an off-white to pale yellow crystalline solid.

-

Solubility:

-

High: Dichloromethane (DCM), Chloroform, Dimethyl sulfoxide (DMSO).

-

Moderate: Ethyl Acetate, Ethanol (hot).

-

Low: Water, Hexanes.[8]

-

-

Melting Point: Typically observed in the range of 135–145 °C (consistent with analogous 1-amino-4-chlorophthalazines).

-

LogP (Predicted): ~3.2 (Lipophilic, suitable for membrane permeability in drug design).

Part 2: Synthesis & Manufacturing Methodology

The synthesis of CAS 314035-82-0 relies on the controlled desymmetrization of 1,4-dichlorophthalazine . This process exploits the principle of nucleophilic aromatic substitution (

Synthetic Route

The most robust industrial route involves a two-step sequence starting from phthalhydrazide (phthalazine-1,4-dione).

-

Chlorination: Conversion of phthalhydrazide to 1,4-dichlorophthalazine using phosphorus oxychloride (

). -

Mono-amination: Regioselective displacement of one chloride by piperidine.

Detailed Protocol: Nucleophilic Displacement

Objective: Synthesize 1-Chloro-4-(piperidin-1-yl)phthalazine from 1,4-dichlorophthalazine.

-

Reagents:

-

Procedure:

-

Dissolution: Dissolve 1,4-dichlorophthalazine in IPA (10 mL/g) under nitrogen atmosphere.

-

Addition: Add the base, followed by the dropwise addition of piperidine at 0–5 °C.

-

Reaction: Allow the mixture to warm to room temperature (RT). If reaction is sluggish, heat to 50 °C for 2–4 hours.

-

Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material (

) will disappear, and the mono-substituted product ( -

Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates.[8]

-

Purification: Filter the solid. Recrystallize from Ethanol/Water to remove trace di-substituted impurities.

-

Visualization of Synthesis Logic

Caption: Stepwise synthesis pathway emphasizing the critical control point at the mono-substitution stage to avoid byproducts.

Part 3: Reactivity Profile & Applications

The value of CAS 314035-82-0 lies in the remaining C1-Chloro group. This "handle" is highly activated for further functionalization, making the compound a versatile intermediate for library generation.

Key Transformations

The chlorine atom at position 1 is susceptible to displacement due to the electron-deficient nature of the phthalazine ring (diazine).

-

Suzuki-Miyaura Coupling:

-

Reagent: Aryl boronic acids, Pd catalyst (e.g.,

). -

Product: 1-Aryl-4-(piperidin-1-yl)phthalazines.

-

Application: Synthesis of biaryl systems common in VEGFR inhibitors (e.g., Vatalanib analogs).

-

-

Buchwald-Hartwig Amination:

-

Reagent: Primary/Secondary amines, Pd catalyst.

-

Product: Unsymmetrical 1,4-diaminophthalazines.

-

Application: Tuning solubility and H-bond donor/acceptor profiles.

-

-

Acid Hydrolysis:

-

Reagent: Aqueous HCl/Acetic Acid.

-

Product: 4-(Piperidin-1-yl)phthalazin-1(2H)-one.

-

Application: Accessing the "phthalazinone" core found in PARP inhibitors like Olaparib.

-

Mechanism of Action in Drug Design

In a biological context, the phthalazine core mimics the purine ring of adenosine (in ATP-competitive inhibitors) or the nicotinamide moiety (in PARP inhibitors). The piperidine ring often serves as a "solubilizing tail" that protrudes into the solvent-exposed region of the enzyme binding pocket, improving pharmacokinetic properties.

Reactivity Workflow Diagram

Caption: Divergent synthesis capabilities of the scaffold, leading to three distinct classes of therapeutic candidates.

Part 4: Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact CAS is limited, it should be handled with the precautions standard for halogenated nitrogen heterocycles .

| Hazard Category | Classification (GHS) | Handling Protocol |

| Acute Toxicity | H302 (Harmful if swallowed) | Do not eat, drink, or smoke. Wash hands thoroughly after handling.[9] |

| Skin/Eye Irritation | H315 / H319 (Causes irritation) | Wear nitrile gloves and safety goggles. Use in a fume hood. |

| Sensitization | Potential Sensitizer | Avoid inhalation of dust. Use a P95/P100 dust mask if handling powder. |

| Storage | Moisture Sensitive | Store in a cool, dry place under inert gas (Argon/Nitrogen). Keep away from strong oxidizers.[9] |

Emergency Response:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash with soap and copious amounts of water. Remove contaminated clothing.

-

Spill: Sweep up preventing dust generation. Dispose of via a licensed chemical waste contractor.[9]

Part 5: References

-

BenchChem. (2025).[8] Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78490, 1,4-Dichlorophthalazine. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: 1,4-Dichlorophthalazine. Retrieved from

-

El-Gaby, M. S. A., et al. (2001). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Il Farmaco, 56(12), 961-967. (Contextual grounding for synthesis method).

-

Guery, S., et al. (2001). Synthesis of 4-aryl-1-(4-methylpiperazin-1-yl) phthalazines by Suzuki-type cross-coupling reaction. Synthesis, 2001(05), 699-701. (Grounding for reactivity profile).

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-Chloro-4-(4-methylphenyl)phthalazine | C15H11ClN2 | CID 6408759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phthalazine - Wikipedia [en.wikipedia.org]

- 7. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Technical Guide: Synthesis & Functionalization of 1,4-Disubstituted Phthalazines

Executive Summary

The 1,4-disubstituted phthalazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for VEGFR inhibitors (e.g., Vatalanib), PARP inhibitors, and PDE inhibitors. While the symmetry of the phthalazine core offers synthetic simplicity, it simultaneously presents a regioselectivity paradox when asymmetric functionalization is required.

This guide moves beyond generic textbook definitions to provide a rigorous, process-driven analysis of the 1,4-dichlorophthalazine intermediate—the "linchpin" of this chemistry—and the divergent pathways available for its functionalization. We also detail the "Phthalide Route," a critical alternative for enforcing asymmetry during early-stage assembly.

Part 1: The Linchpin Intermediate — 1,4-Dichlorophthalazine

The most versatile entry point into this chemical space is 1,4-dichlorophthalazine (CAS: 4752-10-7) . It serves as a dual-electrophile, allowing for sequential substitution.

The Synthesis Protocol

The standard industrial route involves the chlorination of phthalhydrazide (phthalazine-1,4-dione). While seemingly straightforward, this reaction is prone to incomplete conversion and formation of phosphorous-complexed impurities.

Optimized Protocol:

-

Precursor Assembly: React phthalic anhydride with hydrazine hydrate (1.1 equiv) in refluxing ethanol or acetic acid. The resulting phthalhydrazide is insoluble and precipitates as a white solid (Yield >90%).

-

Chlorination (The Critical Step):

-

Reagents: Phthalhydrazide (1.0 equiv),

(Solvent/Reagent, ~5–10 equiv). -

Base Catalyst: Pyridine or

-diethylaniline (0.5–1.0 equiv) is essential to accelerate the reaction and scavenge HCl. -

Conditions: Reflux (

) for 3–5 hours. -

Monitoring: The reaction is heterogeneous initially and becomes homogeneous upon completion.

-

Workup (Safety Critical):

hydrolysis is violently exothermic.-

Step A: Distill off excess

under reduced pressure (rotary evaporator with a caustic trap). -

Step B: Pour the resulting syrup slowly onto crushed ice/ammonia mixture to neutralize.

-

Step C: Filter the precipitated off-white solid.

-

-

Key Causality:

-

Why Distill

? Quenching a large excess of -

Why Base? The base activates the tautomeric enol form of the hydrazide, facilitating the attack by phosphorous oxychloride.

Workflow Visualization

Figure 1: The central role of 1,4-dichlorophthalazine in divergent synthesis workflows.

Part 2: Divergent Functionalization Strategies

Once the 1,4-dichloro scaffold is secured, the chemist faces a "Fork in the Road" depending on the desired linkage.

Strategy A: Sequential Nucleophilic Aromatic Substitution ( )

This is the preferred route for introducing heteroatoms (N, O, S).

-

Mechanism: The first chlorine is highly reactive due to the electron-deficient diazine ring. The second chlorine becomes deactivated after the first electron-donating group (e.g., an amine) is attached.

-

Regioselectivity:

-

Symmetric Core: The first substitution yields a single product.

-

Asymmetric Core: A mixture of 1- and 4-isomers will form unless steric or electronic bias is extreme.

-

-

Protocol (Sequential Displacement):

-

Substitution 1: 1,4-Dichlorophthalazine + Amine A (1.0 equiv) in IPA or Dioxane at

. Result: 1-amino-4-chlorophthalazine.[1] -

Substitution 2: Intermediate + Amine B (Excess) in high-boiling solvent (DMSO/NMP) at

or using Pd-catalysis (Buchwald-Hartwig) if the second displacement is sluggish.

-

Strategy B: Palladium-Catalyzed Cross-Coupling

For Carbon-Carbon bond formation (aryl, vinyl, alkynyl),

-

Suzuki-Miyaura: Ideal for biaryl systems.

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water or Toluene/Ethanol.[2]

-

-

Sonogashira: For alkynyl linkers (rigid spacers).

-

Note: 1,4-dichlorophthalazine is highly reactive in Sonogashira couplings, often requiring room temperature conditions to prevent double-addition if mono-substitution is the goal.

-

Comparative Data: vs. Pd-Coupling

| Feature | Pd-Catalyzed Coupling | |

| Primary Bond Formed | C-N, C-O, C-S | C-C, C-N (Buchwald) |

| Reaction Conditions | Thermal (Mild to Harsh) | Catalytic (Mild), Inert Atm. |

| Regiocontrol | Kinetic control (often messy on asymmetric cores) | Ligand/Electronic control |

| Tolerance | High tolerance for moisture (relative to organometallics) | Low tolerance for |

| Cost | Low (Reagents are cheap) | High (Pd catalysts, Ligands) |

Part 3: The "Phthalide Route" (Enforcing Asymmetry)

The Problem: If you need to synthesize a drug like Vatalanib (which has a pyridine at C4 and an aniline at C1), starting from 1,4-dichlorophthalazine is risky. Attaching the pyridine carbon via cross-coupling to the dichloro-core is difficult to stop at mono-substitution, and regioselectivity is poor if the benzene ring has substituents.

The Solution: Build the asymmetry before forming the phthalazine ring.

The Protocol (Vatalanib-style Synthesis)

-

Condensation: React Phthalide with an aldehyde (e.g., pyridine-4-carbaldehyde) using NaOMe. This forms an intermediate that rearranges to an Indenone .

-

Ring Closure: Treat the indenone with hydrazine. This cyclizes to form a Phthalazinone that already possesses the C4-carbon substituent.

-

Activation: The resulting phthalazinone has only one carbonyl oxygen. Treat with

to generate the 1-chloro-4-substituted phthalazine . -

Final Displacement: Displace the single chlorine with an aniline.

Pathway Visualization[3]

Figure 2: The "Phthalide Route" for regioselective synthesis of asymmetric phthalazines.

Part 4: Troubleshooting & Optimization

Hydrolysis of Intermediates

1,4-dichlorophthalazine is moisture-sensitive. Over time, or in wet solvents, it hydrolyzes back to the chlorophthalazinone (one Cl replaced by OH).

-

Diagnosis: Appearance of a peak at M-18 or M+1 (OH vs Cl) in LCMS; broadening of melting point.

-

Prevention: Store under Argon at

. Use anhydrous solvents (THF, DCM) for subsequent steps.

Solubility Issues

Phthalhydrazide is notoriously insoluble.

-

Tip: Do not wait for it to dissolve during chlorination. The reaction is a slurry-to-solution process. If the solid persists after 4 hours of reflux with

, add more base (pyridine), not more

Removing Phosphorous Impurities

After

-

Tip: If the product is an oil/gum, triturate with cold diethyl ether or hexane. Most chlorophthalazines will solidify, while phosphorous impurities remain in the organic wash.

References

-

BenchChem. (2025).[2][3][4] Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines. Retrieved from [3]

- Bold, G., et al. (2000). New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis. Journal of Medicinal Chemistry, 43(12), 2310–2323.

-

Sequent Scientific Ltd. (2012).[5] A Process For Preparation Of Hydralazine Hydrochloride.[5][6][7][8] Patent IN2012MU02621. Retrieved from

-

National Institutes of Health (NIH). (2025). 1,4-Dichlorophthalazine - Substance Record. PubChem.[1][9] Retrieved from

-

ChemicalBook. (2025). 1-Chloro-4-(4-pyridinylmethyl)phthalazine Synthesis Routes. Retrieved from

Sources

- 1. Vatalanib - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]

- 6. US20070129546A1 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]

- 7. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

- 8. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]

- 9. GSRS [gsrs.ncats.nih.gov]

Precision Engineering of Angiogenesis Inhibitors: A Guide to Pharmacophore Modeling of Phthalazine Scaffolds Targeting VEGFR-2

Executive Summary & Strategic Context

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) remains the preeminent target for anti-angiogenic therapy in oncology. While monoclonal antibodies (e.g., Bevacizumab) sequester the ligand, small molecule tyrosine kinase inhibitors (TKIs) offer intracellular blockade of the ATP-binding pocket.

Among these, the phthalazine scaffold —exemplified by Vatalanib (PTK787)—represents a "privileged structure." Its planar, nitrogen-rich heterocycle provides an ideal anchor for the hinge region of the kinase domain. This guide details the construction of a high-fidelity pharmacophore model for phthalazine derivatives, moving beyond basic docking to a statistically validated, feature-based hypothesis for virtual screening.

Structural Mechanistics: The Binding Interface

To build a valid model, one must understand the "lock" before designing the "key." The VEGFR-2 kinase domain exists in dynamic equilibrium between the "DFG-in" (active) and "DFG-out" (inactive) states.

The Phthalazine Binding Mode

Phthalazine-based inhibitors function primarily as Type I inhibitors , competing directly with ATP in the active cleft. However, optimized derivatives often exploit the "gatekeeper" region to enhance selectivity.

-

The Anchor (Hinge Region): The phthalazine nitrogen (N2 or N3) acts as a critical Hydrogen Bond Acceptor (HBA) , interacting with the backbone amide of Cys919 . This is the non-negotiable feature of the pharmacophore.

-

The Spacer & Tail: An attached aniline or aromatic moiety typically occupies the hydrophobic pocket, often forming a Hydrogen Bond Donor (HBD) interaction with Glu885 or Asp1046 (part of the DFG motif).

-

Hydrophobic Enclosure: Residues Val848, Ala866, and Val916 form a hydrophobic sandwich around the phthalazine core, necessitating Hydrophobic (Hyd) features in the model.

Signaling Pathway Context

Understanding the downstream effects is crucial for interpreting bioactivity data.

Figure 1: The VEGFR-2 signaling cascade. Phthalazine inhibitors competitively block ATP binding, preventing autophosphorylation and halting the RAF/MEK/ERK proliferation pathway.

The Pharmacophore Generation Protocol

This workflow prioritizes quality of input data over quantity. A model built on noisy bioactivity data will yield high false positives.

Phase 1: Dataset Curation & Sanitization

Objective: Create a "Training Set" with high structural diversity but a consistent assay endpoint.

-

Source: Extract data from ChEMBL or specific literature (e.g., Abdulkadir et al., RSC Advances).

-

Thresholds:

-

Active:

(Strict cutoff ensures high-affinity features). -

Inactive:

(Clear separation prevents confusion).

-

-

Sanitization: Remove racemates, salts, and duplicates. Standardize tautomers (crucial for the phthalazine ring).

Phase 2: Conformational Analysis

Causality: Ligands bind in a bioactive conformation, which is rarely the global energy minimum.

-

Method: Use "Best Quality" conformational search (e.g., Mixed Monte Carlo/Low Mode).

-

Energy Window: Set a threshold of 20 kcal/mol above the global minimum.

-

Constraint: Ensure the phthalazine ring remains planar.

Phase 3: Alignment & Hypothesis Generation

Objective: Overlay the molecules to identify common spatial features.

-

Alignment Rule: Use the phthalazine core as the rigid substructure for alignment.

-

Feature Mapping:

-

HBA: Mapped to the N2 nitrogen.

-

HBD: Mapped to the aniline NH or amide linkers.

-

Hyd: Mapped to the phenyl ring of the phthalazine and the distal aromatic ring.

-

-

Algorithm: Use a common feature generation algorithm (e.g., HypoGen or equivalent). Generate 10 active hypotheses.

Phase 4: Quantitative Feature Definition

Based on Vatalanib and high-potency derivatives, the optimal pharmacophore typically consists of 4-5 features:

| Feature Type | Count | Geometric Constraint | Biological Correlate |

| H-Bond Acceptor (HBA) | 1 | Vector | Interaction with Cys919 (Hinge) |

| H-Bond Donor (HBD) | 1 | Vector | Interaction with Glu885/Asp1046 |

| Hydrophobic (Hyd) | 2 | Sphere (1.5 - 2.0 Å) | Occupancy of hydrophobic pocket (Val848) |

| Ring Aromatic (RA) | 1 | Plane | Pi-stacking interactions (Phe918) |

Validation: The Self-Validating System

A pharmacophore model is a hypothesis until proven predictive. We utilize a "Decoy Set" strategy to rigorously test the model's ability to discriminate between actives and structurally similar inactives.[1][2]

The Decoy Set (DUD-E Strategy)

Do not use random molecules. Use decoys : molecules with similar physical properties (MW, LogP) but different topology.

-

Ratio: 1 Active : 50 Decoys.

-

Source: Directory of Useful Decoys (DUD-E) or generated via property matching.

Statistical Metrics

We calculate the Goodness of Hit (GH) Score (also known as the Güner-Henry score).[2] A GH score > 0.7 indicates a robust model.[3]

- : Active hits retrieved.

- : Total hits retrieved.

- : Total actives in database.

- : Total entries in database.

Workflow Diagram

Figure 2: The iterative pharmacophore modeling workflow. Note the feedback loop from Validation to Refinement.

Application: Virtual Screening & Lead Optimization

Once validated, the model serves as a 3D search query.

-

Database Preparation: ZINC15 or internal libraries must be conformationally expanded (multi-conformer databases).

-

Screening: Apply the pharmacophore as a rigid filter.

-

Hit Filtering:

-

Fit Value: Rank hits by how well they map to the feature centers.

-

Lipinski Compliance: Filter for drug-likeness (MW < 500, LogP < 5).

-

-

Docking Verification: Validated hits should be docked into the VEGFR-2 crystal structure (PDB: 1Y6A or 4ASD ) to confirm the binding mode predicted by the pharmacophore.

Case Study: Vatalanib (PTK787)

In clinical trials, Vatalanib demonstrated the efficacy of this scaffold.[4] Structural analysis confirms that the chlorophenyl ring (Hydrophobic feature) and the pyridine ring (HBA/Hydrophobic) align perfectly with the hydrophobic pockets defined in our model, while the central phthalazine nitrogen anchors to the hinge.

References

-

Abdulkadir, A., et al. (2022).[5] "In-Silico Design of Phthalazine Derivatives as VEGFR-2 Inhibitors: Molecular Docking and Pharmacological Profile Studies." Bulletin of the National Research Centre. Link

-

El-Mekabaty, A., et al. (2024).[6][7] "Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation." RSC Advances. Link

-

Hess-Stumpp, H., et al. (2005). "PTK787/ZK 222584, a tyrosine kinase inhibitor of all known VEGF receptors, represses tumor growth and metastasis."[8] ChemBioChem. Link

-

Miyazaki, Y., et al. (2005). "Crystal structure of VEGFR2 in complex with a potent inhibitor." Protein Data Bank (PDB ID: 1Y6A). Link

-

Güner, O.F., & Henry, D.R. (2000). "Metric for evaluating the quality of pharmacophore models." Journal of Chemical Information and Computer Sciences. Link

Sources

- 1. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phase II Open Label Study of the oral VEGF-Receptor inhibitor PTK787/ZK222584 (Vatalanib) in Adult Patients with Refractory or Relapsed Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajchem-b.com [ajchem-b.com]

- 6. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vatalanib | C20H15ClN4 | CID 151194 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Safety Data Sheet for 1-Chloro-4-piperidin-1-yl-phthalazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing the SDS for a Novel Research Chemical

As a Senior Application Scientist, my objective is not merely to present a checklist but to illuminate the scientific rationale behind each safety recommendation. We will derive a predicted safety profile by dissecting the molecule's constituent parts: the chlorinated phthalazine core and the piperidine substituent. This approach allows us to apply established principles of chemical safety to an uncharacterized compound, ensuring a self-validating system of protocols grounded in expert analysis.[1][2] The Globally Harmonized System (GHS) provides a 16-section structure for an SDS, which we will use as the logical framework for this guide.[3][4][5]

Part 1: Compound Identification and Hazard Prediction

Structural and Chemical Identity

-

Chemical Name: 1-Chloro-4-piperidin-1-yl-phthalazine

-

CAS Number: 314035-82-0[6]

-

Molecular Formula: C₁₃H₁₄ClN₃[6]

-

Molecular Weight: 247.72 g/mol [6]

Structural Analysis:

The molecule comprises two key structural motifs that dictate its potential reactivity and toxicity:

-

A Chlorinated Phthalazine Ring: This is a nitrogen-containing heterocyclic aromatic system. Chlorinated aromatic and heterocyclic compounds can be persistent in the environment and may exhibit toxicity.[7][8] Upon combustion, they can release toxic gases such as hydrogen chloride (HCl) and oxides of nitrogen (NOx). The parent phthalazine structure itself is suspected of causing genetic defects.[9][10]

-

A Piperidine Ring: This is a saturated heterocyclic amine.[11] Piperidine and its derivatives are known to be irritants and can be harmful if ingested or inhaled.[12][13] As a secondary amine, it imparts basicity to the molecule and can be corrosive.[13]

Anticipated Hazard Identification (GHS Section 2)

Based on this structural analysis, we can predict the following GHS classifications. This is a conservative assessment, treating the unknown compound as at least as hazardous as its components.[1][2]

Predicted GHS Hazard Statements:

-

H302: Harmful if swallowed. (Derived from piperidine and general heterocyclic amine toxicity).[14]

-

H315: Causes skin irritation. (Amines are known skin irritants).[14]

-

H319: Causes serious eye irritation. (Amines can be corrosive or severely irritating to eyes).[14]

-

H335: May cause respiratory irritation. (Inhalation of fine powders or aerosols of amine-containing compounds can irritate the respiratory tract).[14]

-

H341: Suspected of causing genetic defects. (Based on the parent phthalazine core).[9][10]

Predicted Pictograms:

Part 2: Proactive and Reactive Safety Protocols

This section details the practical application of our hazard analysis, covering exposure controls, emergency procedures, and safe handling workflows.

Exposure Controls & Personal Protection (GHS Section 8)

The primary goal is to minimize all routes of exposure—inhalation, skin contact, eye contact, and ingestion. A multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood.[1][2] This is critical to prevent inhalation of any aerosolized powder or vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE):

-

Hand Protection: Nitrile or neoprene gloves are required.[1] Always inspect gloves before use and use proper removal technique to avoid skin contact.[14]

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical safety goggles are mandatory.[1]

-

Skin and Body Protection: A laboratory coat must be worn at all times. Ensure it is fully buttoned.

-

Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be required after a formal risk assessment.[2]

First-Aid Measures (GHS Section 4)

Be prepared for accidents before they happen.[2] Ensure eyewash stations and safety showers are accessible and have been recently tested.

-

In Case of Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[1][14]

-

In Case of Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][15] Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

In Case of Ingestion: Do NOT induce vomiting.[15][16] Rinse the mouth with water and seek immediate medical attention.

Workflow: Emergency Response for Accidental Skin Exposure

The following diagram outlines the critical decision-making and action pathway in the event of skin contact.

Caption: Emergency workflow for skin contact with 1-Chloro-4-piperidin-1-yl-phthalazine.

Part 3: Handling, Storage, and Chemical Properties

Detailed Protocol for Safe Handling and Storage (GHS Section 7)

Adherence to a strict protocol is essential for mitigating the risks associated with this novel compound.

Step-by-Step Protocol for Weighing and Solution Preparation:

-

Preparation: Don all required PPE (lab coat, goggles, gloves). Ensure the chemical fume hood sash is at the appropriate working height.

-

Staging: Place a weigh boat, spatula, and sealable container for the final solution inside the fume hood.

-

Weighing: Carefully transfer the required amount of solid 1-Chloro-4-piperidin-1-yl-phthalazine to the weigh boat. Avoid creating dust. Use gentle movements.

-

Dissolution: Place the weigh boat into the receiving flask. Using a pipette, slowly add the desired solvent to dissolve the compound directly in the flask, rinsing the weigh boat.

-

Cleanup: Dispose of the used weigh boat and any contaminated items (e.g., pipette tips) in a designated hazardous waste container located inside the fume hood.

-

Labeling: Clearly label the final solution container with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

-

Post-Handling: Wipe down the work surface inside the fume hood. Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.

Storage Requirements:

-

Store in a tightly sealed container in a cool, dry, well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15]

-

The container must be clearly labeled as hazardous.[1]

-

Store in a locked cabinet or area with restricted access.

Predicted Physical and Chemical Properties (GHS Section 9)

This data is predicted based on the structure and information for similar compounds. It should be confirmed experimentally.

| Property | Predicted Value / Observation | Rationale / Source |

| Appearance | White to off-white solid | Typical for similar organic compounds |

| Odor | Amine-like, potentially unpleasant | Piperidine moiety has a characteristic odor[12] |

| Solubility | Likely soluble in organic solvents (DMSO, DMF, CH₂Cl₂) | Common for drug-like molecules |

| Density | ~1.28 g/cm³ (Predicted) | Based on computational models[6] |

| Boiling Point | > 200 °C (Decomposes) | High molecular weight, stable ring systems |

| Flash Point | Not Available | Assume it is combustible |

Stability and Reactivity (GHS Section 10)

-

Reactivity: Not expected to be highly reactive under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.[15]

-

Conditions to Avoid: Exposure to strong acids, strong oxidizing agents, excessive heat, and open flames.[15]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[15]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

Part 4: Toxicological, Ecological, and Disposal Considerations

Toxicological Information (GHS Section 11)

The toxicological properties of this specific compound have not been fully investigated.[16] The following is a summary based on its structural components:

-

Acute Toxicity: Expected to be harmful if swallowed (oral).[14] Dermal and inhalation toxicity are possible but not quantified.

-

Skin Corrosion/Irritation: Predicted to be a skin irritant.[14]

-

Serious Eye Damage/Irritation: Predicted to cause serious eye irritation.[14]

-

Germ Cell Mutagenicity: Suspected of causing genetic defects due to the phthalazine moiety.[9][10]

-

Carcinogenicity: No data available. No components are listed by IARC, ACGIH, NTP, or OSHA as carcinogens. However, the absence of data does not mean the absence of hazard.

-

Specific Target Organ Toxicity (STOT): May cause respiratory tract irritation upon single exposure (inhalation of dust).[14] The long-term effects of chlorinated compounds on the liver and kidneys are a known concern.[8][17]

Disposal Considerations (GHS Section 13)

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

-

Waste Disposal Method: Dispose of this material and its container at a licensed hazardous waste collection point. Do not allow it to enter drains or waterways.

-

Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly.

Conclusion: The SDS as a Dynamic Tool in Research

This guide serves as a foundational safety document for 1-Chloro-4-piperidin-1-yl-phthalazine, constructed from first principles of chemical structure and toxicology. For novel research chemicals, the SDS should not be viewed as a static document but as the starting point for a dynamic risk assessment.[1][18] As your research generates new data on the compound's properties and biological effects, this safety profile should be updated. By integrating a deep understanding of chemical causality with rigorous, proactive safety protocols, we can confidently and responsibly advance the frontiers of drug development.

References

-

Creative Safety Supply. (n.d.). When are GHS Safety Data Sheets (SDS) Required? Retrieved February 15, 2026, from [Link]

-

University of Washington Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved February 15, 2026, from [Link]

-

ChemSafetyPro. (2016, January 6). GHS Safety Data Sheet. Retrieved February 15, 2026, from [Link]

-

TotalSDS. (n.d.). What Are GHS Requirements for Safety Data Sheets (SDS)? Retrieved February 15, 2026, from [Link]

-

United Nations Economic Commission for Europe (UNECE). (n.d.). ANNEX 4 GUIDANCE ON THE PREPARATION OF SAFETY DATA SHEETS (SDS). Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved February 15, 2026, from [Link]

-

Hibiscus PLC. (2019, June 28). What are GHS Safety Data Sheets? Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved February 15, 2026, from [Link]

-

3A Senrise. (n.d.). Material Safety Data Sheet - 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6 - Piperidine. Retrieved February 15, 2026, from [Link]

-

World Health Organization (WHO). (2022, September 30). Ensuring the safe handling of chemicals. Retrieved February 15, 2026, from [Link]

- Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica, 70(4), 423-441.

- Amin, Z. M., et al. (2018). Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488. Cureus, 10(9), e3347.

-

Wikipedia. (n.d.). Piperidine. Retrieved February 15, 2026, from [Link]

-

Greenhouse Treatment Center. (2025, March 14). Research Chemicals - Types & Dangers of RC's. Retrieved February 15, 2026, from [Link]

-

AnalyteGuru. (2025, November 25). When “Fairy Lights” Turn Toxic: The Hidden Hazard of Chlorinated Paraffins. Retrieved February 15, 2026, from [Link]

- National Research Council (US) Committee on Toxicology. (2000). Toxicological Risks of Selected Flame-Retardant Chemicals - Chlorinated Paraffins.

-

Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET - Phthalazine. Retrieved February 15, 2026, from [Link]

- Lash, L. H., et al. (1998). Potential health effects of occupational chlorinated solvent exposure. Journal of Occupational and Environmental Medicine, 40(4), 351-361.

Sources

- 1. twu.edu [twu.edu]

- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. creativesafetysupply.com [creativesafetysupply.com]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. totalsds.com [totalsds.com]

- 6. echemi.com [echemi.com]

- 7. When “Fairy Lights” Turn Toxic: The Hidden Hazard of Chlorinated Paraffins - AnalyteGuru [thermofisher.com]

- 8. Chlorinated Paraffins - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. Piperidine - Wikipedia [en.wikipedia.org]

- 12. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

- 15. mmbio.byu.edu [mmbio.byu.edu]

- 16. fishersci.com [fishersci.com]

- 17. Potential health effects of occupational chlorinated solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. thechemicalsafetyassociation.org [thechemicalsafetyassociation.org]

Methodological & Application

Protocol for Nucleophilic Substitution of 1,4-Dichlorophthalazine with Piperidine

Application Note: AN-PHZ-2024-05

Precision Synthesis of Phthalazin-1-amine Derivatives

Executive Summary

This guide details the synthetic protocols for the nucleophilic aromatic substitution (

The reaction of 1,4-DCP presents a classic challenge in symmetry breaking: How to selectively obtain the mono-substituted product (1-chloro-4-(piperidin-1-yl)phthalazine) versus the bis-substituted product (1,4-di(piperidin-1-yl)phthalazine). This application note provides two distinct, self-validating protocols to control this selectivity through stoichiometry, temperature, and solvent polarity.

Mechanistic Foundation

The phthalazine core is an electron-deficient heterocycle. The two nitrogen atoms at positions 2 and 3 exert a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, activating the carbons at positions 1 and 4 toward nucleophilic attack.

Reaction Pathway:

-

Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the electrophilic C1 carbon.

-

Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate.

-

Aromatization: Elimination of the chloride ion restores aromaticity.

Figure 1: Reaction Pathway and Selectivity Logic

Critical Experimental Parameters

| Parameter | Mono-Substitution Strategy | Bis-Substitution Strategy | Rationale |

| Stoichiometry | 1.0 eq DCP : 2.2 eq Piperidine | 1.0 eq DCP : >5.0 eq Piperidine | Piperidine acts as both nucleophile and HCl scavenger. |

| Solvent | Isopropanol (IPA) or Ethanol | n-Butanol or DMF | Higher boiling point solvents required to overcome activation energy for 2nd substitution. |

| Temperature | 0°C | Reflux (100–118°C) | Lower temp prevents kinetic access to the second substitution site. |

| Reaction Time | 2 – 4 Hours | 6 – 12 Hours | - |

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-chloro-4-(piperidin-1-yl)phthalazine

Target: Mono-substitution. Ideal for generating intermediates for asymmetric functionalization.

Materials:

-

1,4-Dichlorophthalazine (1.0 g, 5.0 mmol)

-

Piperidine (0.94 g, 11.0 mmol, 2.2 eq)

-

Isopropanol (anhydrous, 15 mL)

-

Ice-water bath[1]

Step-by-Step Methodology:

-

Dissolution: Charge a 50 mL round-bottom flask with 1.0 g of 1,4-DCP and 15 mL of Isopropanol. Stir until a clear or slightly suspension forms.

-

Cooling: Place the flask in an ice-water bath (0°C) for 10 minutes. Why? Cooling suppresses the reaction rate, ensuring the highly reactive first chloride is displaced without triggering the second.

-

Controlled Addition: Add Piperidine dropwise over 15 minutes.

-

Self-Validating Sign: The solution will turn yellow/orange. A white precipitate (Piperidinium hydrochloride) may begin to form.[1]

-

-

Reaction: Remove the ice bath and allow to stir at Room Temperature (25°C) for 3 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 3:1). Starting material (

) should disappear; Mono-product ( -

Workup (Precipitation Method):

-

Pour the reaction mixture into 50 mL of ice-cold water .

-

Stir vigorously for 20 minutes. The product is hydrophobic and will crash out as a solid.

-

Filter the solid via vacuum filtration.[1] Wash with cold water (2 x 10 mL) to remove Piperidinium salts.

-

-

Purification: Recrystallize from minimal hot Ethanol if necessary.

Protocol B: Exhaustive Synthesis of 1,4-di(piperidin-1-yl)phthalazine

Target: Bis-substitution. Used for symmetric linkers or specific pharmacological probes.

Materials:

-

1,4-Dichlorophthalazine (1.0 g, 5.0 mmol)

-

Piperidine (2.13 g, 25.0 mmol, 5.0 eq)

-

n-Butanol (15 mL) or Dioxane

Step-by-Step Methodology:

-

Setup: Charge flask with 1,4-DCP and solvent. Add all Piperidine at once.

-

Thermal Activation: Heat the mixture to reflux (approx. 118°C for n-Butanol).

-

Duration: Reflux for 8–12 hours.

-

Mechanistic Note: The first piperidine ring donates electron density into the phthalazine ring (+M effect), deactivating the second position. High thermal energy is required to force the second

.

-

-

Workup:

-

Cool to room temperature.[2]

-

Pour into 100 mL water.

-

Extract with Dichloromethane (DCM) if the solid does not precipitate well (Bis-products are often more soluble in organics than Mono).

-

Wash organic layer with Brine, dry over

, and concentrate.

-

Workflow Visualization

Figure 2: Experimental Decision Tree

Analytical Quality Control

| Feature | Mono-Substituted (Product A) | Bis-Substituted (Product B) |

| Appearance | Pale Yellow Solid | Bright Yellow/Orange Solid |

| 1H NMR (Aromatic) | Asymmetric pattern (4 distinct signals or 2 sets of multiplets) | Symmetric pattern (AA'BB' system, simplified spectrum) |

| 1H NMR (Aliphatic) | 1x Piperidine signals (approx 1.6, 3.5 ppm) | 2x Piperidine signals (Integration doubles relative to aromatic) |

| Mass Spec (ESI) | [M+H]+ ~ 248.1 (Cl isotope pattern visible 3:1) | [M+H]+ ~ 297.2 (No Cl isotope pattern) |

Troubleshooting & Safety

-

Issue: Hydrolysis.

-

Issue: Incomplete Reaction (Protocol B).

-

Safety Note: 1,4-DCP is a skin irritant. Piperidine is toxic and flammable. All operations must be performed in a fume hood.

References

-

BenchChem. Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines. Retrieved from

-

El-Gaby, M. S. A., et al. (1999). Reactivity of 1-Chlorobenzo[g]phthalazinone and 1,4-Dichlorobenzo[g]phthalazine towards some Nucleophilic Reagents.[7] Indian Journal of Chemistry. Cited via

-

Eldin, S. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells. RSC Advances.

-

National Institutes of Health (NIH). Design and synthesis of phthalazine-based compounds as potent anticancer agents.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]

- 5. gacariyalur.ac.in [gacariyalur.ac.in]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Reactivity of 1-Chlorobenzo[g]phthalazinone and 1 ,4-Dichlorobenzo[g]phthalazine towards some Nucleophilic Reagents [zenodo.org]

Synthesis of 1-Chloro-4-piperidin-1-yl-phthalazine from phthalazin-1(2H)-one

Application Note: Precision Synthesis of 1-Chloro-4-piperidin-1-yl-phthalazine

Executive Summary & Scientific Rationale

This application note details the regioselective synthesis of 1-Chloro-4-piperidin-1-yl-phthalazine (Target). This scaffold is a critical intermediate in medicinal chemistry, particularly for the development of VEGFR inhibitors (e.g., Vatalanib analogs) and antihistamines (e.g., Azelastine derivatives).[1]

Critical Structural Note: The request specifies phthalazin-1(2H)-one (mono-one) as the starting material. However, the introduction of functionality at both the 1- and 4-positions (a chlorine atom and a piperidine ring) necessitates the use of the 1,4-dichlorophthalazine intermediate.

-

Direct chlorination of phthalazin-1(2H)-one yields 1-chlorophthalazine, leaving the C4 position unactivated for nucleophilic attack.

-

Strategic Pivot: This protocol includes an initial oxidation/activation strategy or assumes the use of phthalhydrazide (phthalazine-1,4-dione) , which is the industry-standard precursor for 1,4-disubstituted phthalazines.[1]

Mechanistic Insight (The "Deactivation" Principle):

The synthesis relies on a Nucleophilic Aromatic Substitution (

-

Activation: 1,4-Dichlorophthalazine is highly electrophilic at C1 and C4 due to the electron-deficient diaza-ring.[1]

-

Deactivation: Upon mono-substitution with piperidine (a strong electron-donating group), the electron density of the phthalazine ring increases. This significantly raises the energy barrier for the second nucleophilic attack, allowing for the isolation of the mono-chloro, mono-amino product with high selectivity if stoichiometry and temperature are strictly controlled.

Retrosynthetic Pathway & Logic

The synthesis is broken down into two distinct phases.[2] Phase 1 generates the symmetric electrophile. Phase 2 breaks the symmetry.

Figure 1: Synthetic pathway illustrating the activation of the mono-one to the dione, followed by chlorination and desymmetrization.

Experimental Protocols

Phase 1: Synthesis of 1,4-Dichlorophthalazine

Note: If starting from commercial Phthalhydrazide, skip to Step 2.[1]

Objective: Convert the oxo-groups into reactive chloro-leaving groups.

Reagents:

-

Phthalhydrazide (1.0 eq)[1]

-

Phosphorus Oxychloride (

) (Excess, acts as solvent) -

Pyridine (Catalytic, 0.1 eq) - accelerates the reaction via pyridinium salt formation.[1]

Protocol:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and a

drying tube, suspend Phthalhydrazide (10.0 g, 61.7 mmol) in -

Catalysis: Add Pyridine (0.5 mL) dropwise.

-

Reaction: Heat the mixture to reflux (approx. 105°C). The suspension will clear as the starting material is consumed. Maintain reflux for 3–4 hours.

-

Quench (CRITICAL SAFETY): Cool the mixture to RT. Slowly pour the reaction mass onto crushed ice (300 g) with vigorous stirring. Caution: Hydrolysis of excess

is violently exothermic and releases HCl gas. Perform in a fume hood. -

Neutralization: Adjust pH to ~8 using saturated

or -

Isolation: The product precipitates as a solid.[2][3] Filter, wash copiously with water, and dry in a vacuum oven at 50°C.

-

Purification: Recrystallize from Acetone or Ethanol if necessary.

Expected Data:

Phase 2: Regioselective Synthesis of 1-Chloro-4-piperidin-1-yl-phthalazine

Objective: Mono-substitution of the dichloro-scaffold.

Reagents:

-

1,4-Dichlorophthalazine (1.0 eq, 5.0 g, 25.1 mmol)

-

Piperidine (1.05 eq, 2.6 mL, 26.3 mmol)

-

Diisopropylethylamine (DIPEA) (1.2 eq, 5.2 mL) - HCl scavenger.[1]

-

Solvent: Isopropanol (IPA) (50 mL) - Protic solvents often enhance SnAr rates via H-bonding stabilization of the transition state.[1]

Protocol:

-

Dissolution: Dissolve 1,4-Dichlorophthalazine in IPA (50 mL) in a 250 mL flask. Cool the solution to 0°C using an ice bath.

-

Why 0°C? Low temperature kinetically favors the mono-substitution product over the di-substituted impurity.

-

-

Addition: Mix Piperidine and DIPEA in 10 mL IPA. Add this solution dropwise to the reaction flask over 30 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

-

Workup:

-

Purification:

-

Dissolve crude solid in DCM (50 mL). Wash with water (2 x 30 mL) to remove Piperidine salts.

-

Dry organic layer over anhydrous

. -

Concentrate. Recrystallize from Ethanol/Water (9:1) to remove trace di-substituted byproducts.

-

Expected Data:

-

Yield: 75–82%

-

Appearance: Off-white solid.

Analytical Specifications & QC

Table 1: Physicochemical Characterization

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow powder | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/Water gradient) |

| MS (ESI+) | [M+H]+ = 248.08 | LC-MS |

| 1H NMR | Characteristic Piperidine signals (1.6, 3.4 ppm) | 400 MHz, CDCl3 |

| Melting Point | 132–135°C (Derivative dependent) | Capillary Method |

NMR Interpretation (400 MHz, CDCl3):

- 8.2–7.8 (m, 4H, Phthalazine Ar-H): Aromatic core.

- 3.6–3.4 (m, 4H, N-CH2): Piperidine alpha-protons (deshielded by N).

- 1.8–1.6 (m, 6H, CH2): Piperidine beta/gamma-protons.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Di-substituted Impurity | Reaction temperature too high or excess piperidine used. | Repeat reaction at 0°C; strictly limit piperidine to 1.05 eq. |

| Low Yield in Step 1 | Incomplete chlorination; wet reagents. | Ensure |

| Product Oiling Out | Solvent polarity mismatch during workup. | Decant water, dissolve oil in DCM, wash, and induce crystallization with Hexane.[1] |

Workflow Visualization

Figure 2: Operational workflow for the two-step synthesis.

References

-

BenchChem Technical Support.[2] (2025).[2] Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines. BenchChem. Link

-

Sigma-Aldrich. (n.d.). 1,4-Dichlorophthalazine Product Information and Applications. Merck KGaA. Link

-

Duncton, M. A. J., et al. (2006).[1] Arylphthalazines.[2][5][6][7][8] Part 2: 1-(Isoquinolin-5-yl)-4-arylamino phthalazines as potent inhibitors of VEGF receptors I and II.[1] Bioorganic & Medicinal Chemistry Letters, 16(6), 1579-1581. Link

-

Echemi. (n.d.). 1-Chloro-4-piperidin-1-yl-phthalazine Product Page. Echemi. Link

-

El-Gaby, M. S. A., et al. (1997).[1][8] Reactivity of 1-Chlorobenzo[g]phthalazinone and 1,4-Dichlorobenzo[g]phthalazine towards some Nucleophilic Reagents. Indian Journal of Chemistry. Link

Sources

- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 4. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-CHLORO-4-(4-PYRIDINYLMETHYL)PHTHALAZINE synthesis - chemicalbook [chemicalbook.com]

- 7. longdom.org [longdom.org]

- 8. Reactivity of 1-Chlorobenzo[g]phthalazinone and 1 ,4-Dichlorobenzo[g]phthalazine towards some Nucleophilic Reagents [zenodo.org]

Application Note: Optimization of Chlorine Displacement in 1-Chloro-4-piperidinylphthalazine Scaffolds

This Application Note and Protocol guide details the optimization of reaction conditions for displacing the chlorine atom in 1-chloro-4-(piperidin-1-yl)phthalazine . This scaffold is a critical intermediate in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and VEGFR inhibitors.

Introduction & Chemical Context

The phthalazine core is a privileged structure in medicinal chemistry, serving as a scaffold for various kinase and polymerase inhibitors. The starting material, 1,4-dichlorophthalazine , typically undergoes sequential nucleophilic aromatic substitution (

The first displacement (with piperidine) proceeds rapidly under mild conditions to yield 1-chloro-4-(piperidin-1-yl)phthalazine . However, the second displacement (reacting the remaining chlorine) is significantly more challenging.

The Reactivity Paradox:

-

Deactivation: The installed piperidine nitrogen donates electron density into the phthalazine ring via resonance (

effect). This increases the electron density at the C1 position, destabilizing the Meisenheimer complex required for the second -

Hydrolysis Risk: The remaining chlorine is prone to hydrolysis, converting the desired chloro-phthalazine into the thermodynamically stable phthalazin-1(2H)-one (oxo-derivative), a "dead-end" byproduct in many synthetic routes.

This guide provides protocols to overcome this deactivation barrier while suppressing hydrolysis.

Mechanistic Insight & Optimization Parameters

The reaction follows an addition-elimination mechanism (

Key Variables for Optimization:

-

Solvent Polarity: High-dielectric solvents (DMSO, NMP) are essential for

to stabilize the polar transition state. For Pd-coupling, 1,4-dioxane is preferred to minimize hydrolytic side reactions. -

Temperature: Due to electronic deactivation, thermal

requires temperatures -

Base Selection:

-

For

: Non-nucleophilic organic bases (DIPEA, Et -

For Suzuki: Weak inorganic bases (K

CO

-

Visualizing the Reaction Logic

Figure 1: Reaction pathways for 1,4-dichlorophthalazine. The yellow node represents the starting point for the protocols below.

Detailed Experimental Protocols

Use this protocol to displace the chlorine with a second amine (e.g., aniline, morpholine).

Reagents:

-

Substrate: 1-Chloro-4-(piperidin-1-yl)phthalazine (1.0 equiv)

-

Nucleophile: Amine (1.5 – 2.0 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) -

Solvent: Anhydrous DMSO or NMP (Concentration: 0.2 M)

Procedure:

-

Setup: In a microwave vial (or pressure tube), dissolve the substrate in anhydrous DMSO.

-

Addition: Add DIPEA followed by the amine nucleophile.

-

Reaction:

-

Microwave (Recommended): Heat at 140–160°C for 30–60 minutes.

-

Thermal: Heat at 120–130°C for 12–24 hours. Monitor by LC-MS.

-

-

Work-up:

Critical Note: If the nucleophile is a weak base (e.g., aniline), add catalytic acid (AcOH, 0.1 equiv) to activate the phthalazine ring by protonating a ring nitrogen.

Use this protocol to replace the chlorine with an aryl or heteroaryl group.

Reagents:

-

Substrate: 1-Chloro-4-(piperidin-1-yl)phthalazine (1.0 equiv)

-

Boronic Acid/Ester: Arylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl

[3]·DCM complex (5 mol%) or Pd(PPh -

Base: Cs

CO -

Solvent: 1,4-Dioxane (anhydrous)

Procedure:

-

Degassing: Charge the reaction vessel with the substrate, boronic acid, and base. Evacuate and backfill with Argon/Nitrogen (3 cycles).

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe. Sparge the solvent with Argon for 10 minutes.

-

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.

-

Reaction:

-

Heat at 100°C for 4–16 hours.

-

Note: Avoid aqueous base conditions if possible to prevent hydrolysis of the Cl group to the phthalazinone. Using anhydrous Cs

CO

-

-

Work-up:

-

Filter through a pad of Celite (diatomaceous earth) to remove Pd residues.

-

Concentrate the filtrate and purify via flash chromatography (DCM/MeOH gradient).

-

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| No Reaction (Starting Material Remains) | Deactivation of the ring by the piperidine group. | Increase Temp to 160°C (MW); Switch solvent to NMP; Add Lewis Acid (ZnCl |

| Formation of Phthalazinone (Hydrolysis) | Water contamination in solvent or base. | Use anhydrous solvents/bases; Switch from carbonate base to DIPEA (for |

| Incomplete Conversion (Suzuki) | Catalyst poisoning or protodeboronation. | Switch catalyst to Pd(dppf)Cl |

| Product is Water Soluble | Difficulty in extraction. | Do not use aqueous workup. Evaporate DMSO/NMP directly (high vac) or use SCX (cation exchange) cartridges to catch the amine product. |

References

- Synthesis of 1,4-Disubstituted Phthalazines via Nucleophilic Substitution Source: BenchChem Application Notes Relevance: Provides general protocols for displacing chlorines in phthalazine scaffolds using amines and alkoxides.

-

Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling

-

Nucleophilic Arom

- Source: NIH / PubMed Central

- Relevance: Discusses the mechanistic aspects of in nitrogen heterocycles, explaining the "element effect" and the role of solvent polarity in rate acceler

-

URL:[Link]

- 1-Chloro-4-(piperidin-1-yl)phthalazine (Chemical Structure & Properties)

-

Recent Developments in Chemistry of Phthalazines

- Source: Longdom Publishing

- Relevance: A comprehensive review covering various synthetic transformations of chlorophthalazines, including hydrazinolysis and cross-coupling.

-

URL:[Link]

Sources

Using 1-Chloro-4-piperidin-1-yl-phthalazine as a building block for Buchwald-Hartwig amination

Application Notes & Protocols

Topic: Using 1-Chloro-4-piperidin-1-yl-phthalazine as a Building Block for Buchwald-Hartwig Amination

Audience: Researchers, scientists, and drug development professionals.

Harnessing the Power of C-N Cross-Coupling: A Guide to the Buchwald-Hartwig Amination of 1-Chloro-4-piperidin-1-yl-phthalazine

Introduction

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science.[1][2] This reaction facilitates the formation of carbon-nitrogen (C-N) bonds with a broad substrate scope and functional group tolerance, overcoming the limitations of traditional methods.[1][3] Phthalazine derivatives are recognized as "privileged scaffolds" in drug discovery, appearing in molecules with a wide array of biological activities, including vasorelaxant, anti-inflammatory, and anticancer properties.[4][5][6]

This guide focuses on the strategic use of 1-Chloro-4-piperidin-1-yl-phthalazine , a versatile building block, in Buchwald-Hartwig amination reactions. The presence of a reactive chloro group at the 1-position allows for its selective displacement, enabling the synthesis of diverse libraries of 1-amino-4-piperidin-1-yl-phthalazine derivatives. This document provides a deep dive into the reaction mechanism, a detailed experimental protocol, and a systematic approach to optimization and troubleshooting.

I. The Catalytic Heart: Understanding the Buchwald-Hartwig Mechanism

The efficacy of the Buchwald-Hartwig amination relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] The choice of ligand is paramount, as bulky, electron-rich phosphine ligands are known to stabilize the palladium center, promote key steps in the cycle, and enhance reaction efficiency.[9] The generally accepted catalytic cycle involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 1-Chloro-4-piperidin-1-yl-phthalazine, forming a Pd(II) complex.[9]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the formation of the new C-N bond, releasing the desired arylamine product and regenerating the active Pd(0) catalyst.[1]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

II. Experimental Protocol: Synthesis of a 1-Anilino-4-piperidin-1-yl-phthalazine Derivative

This protocol details a general procedure for the coupling of 1-Chloro-4-piperidin-1-yl-phthalazine with a substituted aniline.

A. Materials and Reagents

| Reagent/Material | Formula/Type | Supplier | Purity/Grade | Notes |

| 1-Chloro-4-piperidin-1-yl-phthalazine | C₁₃H₁₄ClN₃ | Commercial | >95% | Substrate |

| Substituted Aniline | ArNH₂ | Commercial | >98% | Nucleophile (1.2 equiv) |

| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | Commercial | Reagent | Palladium Precursor (1 mol%) |

| XPhos | C₃₃H₄₇P | Commercial | >98% | Ligand (2.2 mol%) |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | Commercial | >97% | Base (1.4 equiv) |

| Toluene | C₇H₈ | Commercial | Anhydrous | Solvent |

| Schlenk flask / Reaction vial | - | Glassware | - | Must be oven-dried |

| Magnetic stirrer and hotplate | - | Equipment | - | - |

| Inert gas supply | Argon or Nitrogen | - | High Purity | - |

B. Step-by-Step Methodology

-

Reaction Setup (Inert Atmosphere):

-

Place a magnetic stir bar into an oven-dried Schlenk flask or reaction vial.

-

Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Causality: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen, which can lead to catalyst deactivation and poor reaction outcomes.[7] An inert atmosphere is critical for reproducibility.

-

-

Reagent Addition:

-

Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv), XPhos ligand (2.2 mol%), and Pd₂(dba)₃ (1 mol%) to the flask.

-

Add the 1-Chloro-4-piperidin-1-yl-phthalazine (1.0 equiv) and the substituted aniline (1.2 equiv).

-

Causality: Adding the solids first prevents them from clumping inside a wet solvent. The slight excess of the amine nucleophile helps to drive the reaction to completion. The ligand-to-palladium ratio is crucial for generating the active catalytic species.

-

-

Solvent Addition and Degassing:

-

Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Briefly bubble the inert gas through the solvent for 5-10 minutes to ensure it is thoroughly deoxygenated.

-

Causality: Using anhydrous solvents prevents quenching of the strong base and potential side reactions. Degassing removes any dissolved oxygen that could compromise the catalyst.

-

-

Reaction Execution and Monitoring:

-

Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C.

-

Stir the reaction vigorously for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots under inert conditions.

-

Causality: Elevated temperatures are typically required to promote the oxidative addition of aryl chlorides, which are less reactive than the corresponding bromides or iodides.[10]

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

-

Causality: The aqueous workup removes the inorganic base and salts. Purification via chromatography is necessary to isolate the product from unreacted starting materials, catalyst residues, and any side products.

-

III. Reaction Optimization: A Framework for Success

The success of a Buchwald-Hartwig amination is highly substrate-dependent.[1] If the initial protocol provides suboptimal results, a systematic screening of reaction parameters is recommended.

Table of Key Parameters for Optimization

| Parameter | Condition 1 (Standard) | Condition 2 | Condition 3 | Rationale for Variation |

| Ligand | XPhos | RuPhos | BrettPhos | Ligand choice dramatically affects reaction rate and scope. Bulky biarylphosphine ligands are often highly effective for challenging substrates.[2][9] |

| Base | NaOtBu (strong) | K₃PO₄ (weaker) | Cs₂CO₃ (weaker) | A strong base may not be compatible with sensitive functional groups. Weaker bases can sometimes reduce side reactions.[7][11] |

| Solvent | Toluene | 1,4-Dioxane | THF | Solvent polarity can influence the solubility of intermediates and the overall reaction rate.[12][13] |

| Temperature | 110 °C | 80 °C | Room Temp | Some modern catalyst systems are highly active and may allow for reactions at lower temperatures, preserving sensitive functional groups. |

| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂ | Pre-catalyst (e.g., XPhos Pd G3) | Pre-catalysts offer more reliable and efficient generation of the active Pd(0) species compared to traditional sources.[11] |

IV. Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential for overcoming poor reaction outcomes.

Caption: A logical workflow for troubleshooting a low-yielding Buchwald-Hartwig amination.

Common Problems and Solutions:

-

Problem: No Reaction or Low Conversion.

-

Cause: The catalyst may not be forming efficiently, or the chosen conditions are not suitable for the substrates.[11]

-

Solution: Ensure all reagents are pure and the reaction is strictly anaerobic. Switch to a more reliable palladium pre-catalyst, which bypasses the often-problematic in-situ reduction of Pd(II).[14] Screen a panel of different ligands and bases as outlined in the optimization table.

-

-

Problem: Significant Hydrodehalogenation.

-

Cause: This side reaction, where the aryl chloride is reduced to an arene, can compete with the desired amination. It is often promoted by certain bases or high temperatures.[11]

-

Solution: Switch from an alkoxide base (NaOtBu) to a weaker inorganic base like K₃PO₄ or Cs₂CO₃. Employing a bulkier ligand can also disfavor the β-hydride elimination pathway that often leads to this side product.

-

-

Problem: Inconsistent Results.

-

Cause: This often points to issues with reagent quality or atmospheric control. Sodium tert-butoxide is highly hygroscopic and its quality can degrade upon storage.

-

Solution: Use a fresh bottle of base or a recently opened container stored in a desiccator. Re-verify the integrity of the inert atmosphere setup.

-

V. Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation. When applied to the 1-Chloro-4-piperidin-1-yl-phthalazine scaffold, it provides a direct and efficient route to novel, disubstituted phthalazine derivatives of high interest to the pharmaceutical industry. By understanding the underlying mechanism, following a robust protocol, and applying a systematic approach to optimization and troubleshooting, researchers can effectively leverage this reaction to accelerate the drug discovery process.

References

-

Buchwald–Hartwig amination. In: Wikipedia. [Link]

-

Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17134-17145. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

T.L.R.T. da Silva, et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467. [Link]

-

Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

-

Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

-

Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]

-

Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). ResearchGate. [Link]

-

Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

-

Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product. Diva-Portal.org. [Link]

-

Zhang, S. L., et al. (2010). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 15(12), 8773-8781. [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Semantic Scholar. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. research.rug.nl [research.rug.nl]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. youtube.com [youtube.com]

- 10. reddit.com [reddit.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Procedure for recrystallization and purification of chlorophthalazine derivatives

Application Notes & Protocols

Topic: Optimized Procedures for the Recrystallization and Purification of Chlorophthalazine Derivatives

Abstract

Chlorophthalazine and its derivatives are pivotal intermediates in the synthesis of a wide range of pharmacologically active compounds.[1][2] The purity of these precursors is paramount, as impurities can lead to undesirable side effects, reduced efficacy in the final active pharmaceutical ingredient (API), or complications in subsequent synthetic steps. This document provides a comprehensive guide to the recrystallization of chlorophthalazine derivatives, moving beyond a simple procedural list to explain the underlying chemical principles that govern success. We will cover solvent selection, management of common impurities, detailed step-by-step protocols, and methods for purity verification.

Part 1: Foundational Principles of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds.[3] The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the desired compound to form highly organized, pure crystals, while the impurities remain dissolved in the surrounding solution (the "mother liquor").[3][4]

The Critical Role of Solvent Selection

The success of any recrystallization procedure hinges on the appropriate choice of solvent. An ideal solvent for chlorophthalazine derivatives should exhibit the following characteristics:

-

High Solvation Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

-

Low Solvation Power at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize crystal recovery.

-

Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

-

Chemical Inertness: The solvent must not react with the chlorophthalazine derivative.[4]

-